molecular formula C10H19NO2 B13160028 2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol

2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol

Cat. No.: B13160028
M. Wt: 185.26 g/mol
InChI Key: WLZDBXVGQOQOTL-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutane ring fused to a piperidine moiety. The hydroxymethyl (-CH2OH) substituent on the piperidine ring and the hydroxyl (-OH) group on the cyclobutane ring contribute to its polar nature, making it a candidate for applications in medicinal chemistry or as a synthetic intermediate.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-[3-(hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol

InChI

InChI=1S/C10H19NO2/c12-7-8-2-1-5-11(6-8)9-3-4-10(9)13/h8-10,12-13H,1-7H2

InChI Key

WLZDBXVGQOQOTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCC2O)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors and enzymes, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol can be contextualized by comparing it to related piperidine- and cyclobutane-containing derivatives. Below is a detailed analysis based on structural analogs from the provided evidence (European Patent Application Bulletin 2021/09) and inferred properties:

Table 1: Comparative Analysis of Structural Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Potential Applications
This compound (Target) Cyclobutane + piperidine; hydroxymethyl (piperidine), hydroxyl (cyclobutane) ~215.3 (calculated) -OH, -CH2OH Drug design, chiral synthesis
2,2,6,6-Tetramethylpiperidin-4-ol Sterically hindered piperidine; four methyl groups, hydroxyl 171.3 -OH, -CH3 (×4) Antioxidants, polymer stabilizers
1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol Tetramethylpiperidine + hydroxypropoxy side chain 287.4 -OH, ether, -CH3 (×4) UV stabilizers, surfactants
1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol Tetramethylpiperidine + hydroxyethyl side chain 229.4 -OH, -CH2CH2OH, -CH3 (×4) Radical scavengers, coatings

Key Observations

Structural Complexity :

  • The target compound’s cyclobutane-piperidine fusion distinguishes it from simpler tetramethylpiperidine derivatives in the patent. The cyclobutane ring imposes greater steric strain, which may enhance reactivity or alter binding kinetics compared to unstrained analogs .
  • In contrast, the patent compounds emphasize bulky substituents (e.g., tetramethyl groups) to stabilize free radicals or improve thermal resistance, a feature absent in the target molecule .

Functional Group Diversity: The target compound’s dual hydroxyl and hydroxymethyl groups enhance hydrophilicity, suggesting superior aqueous solubility relative to lipophilic analogs like 1-(4-octadecanoyloxy-2,2,6,6-tetramethylpiperidin-1-yloxy)-2-octadecanoyloxy-2-methylpropane (long-chain esters in the patent) .

Applications :

  • Patent compounds are tailored for industrial uses (e.g., polymer stabilization via radical scavenging), whereas the target compound’s polar groups and rigid framework align with pharmaceutical applications, such as enzyme inhibition or receptor modulation .

Research Findings and Hypotheses

  • Synthetic Feasibility : The cyclobutane ring in the target compound may complicate synthesis compared to the patent’s tetramethylpiperidines, which employ straightforward esterification or etherification steps .

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